Cas no 1838653-58-9 (1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine)

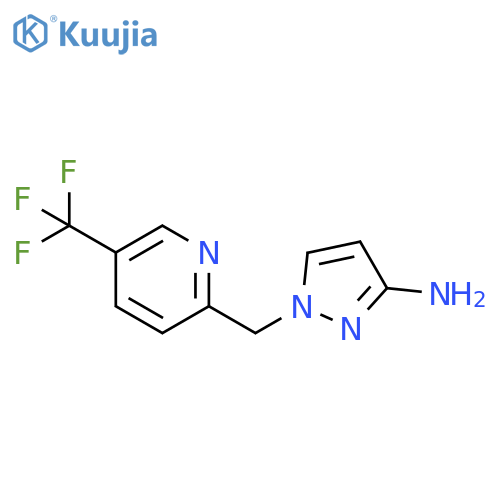

1838653-58-9 structure

商品名:1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine

CAS番号:1838653-58-9

MF:C10H9F3N4

メガワット:242.200471639633

CID:5058463

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine

- FC(C=1C=CC(=NC=1)CN1N=C(C=C1)N)(F)F

-

- インチ: 1S/C10H9F3N4/c11-10(12,13)7-1-2-8(15-5-7)6-17-4-3-9(14)16-17/h1-5H,6H2,(H2,14,16)

- InChIKey: BUAOALFPLXLSEJ-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CN=C(C=C1)CN1C=CC(N)=N1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 258

- トポロジー分子極性表面積: 56.7

- 疎水性パラメータ計算基準値(XlogP): 1.3

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM332106-1g |

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine |

1838653-58-9 | 95%+ | 1g |

$3058 | 2021-08-18 | |

| Chemenu | CM332106-1g |

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine |

1838653-58-9 | 95%+ | 1g |

$2352 | 2023-02-02 | |

| Enamine | EN300-7542722-0.25g |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 0.25g |

$524.0 | 2024-05-23 | |

| Enamine | EN300-7542722-5.0g |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 5.0g |

$3065.0 | 2024-05-23 | |

| Enamine | EN300-7542722-0.1g |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 0.1g |

$366.0 | 2024-05-23 | |

| Enamine | EN300-7542722-0.5g |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 0.5g |

$824.0 | 2024-05-23 | |

| Enamine | EN300-7542722-2.5g |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 2.5g |

$2071.0 | 2024-05-23 | |

| 1PlusChem | 1P028KDI-50mg |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 50mg |

$354.00 | 2024-06-18 | |

| 1PlusChem | 1P028KDI-250mg |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 250mg |

$710.00 | 2024-06-18 | |

| 1PlusChem | 1P028KDI-500mg |

1-{[5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-3-amine |

1838653-58-9 | 95% | 500mg |

$1081.00 | 2024-06-18 |

1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1838653-58-9 (1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine) 関連製品

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2039-76-1(3-Acetylphenanthrene)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬